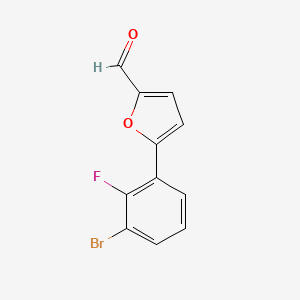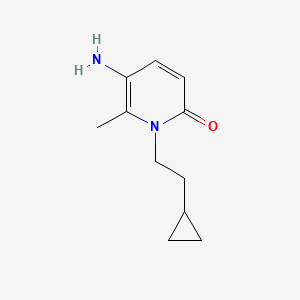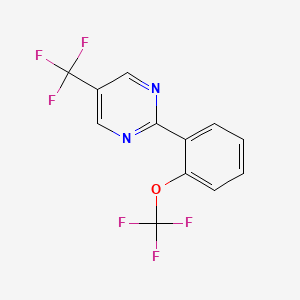![molecular formula C8H8BrN3O B13083430 3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)
3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.
Cyclization Reactions: Formation of additional rings or fused structures.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with different functional groups that enhance their biological activity and material properties .
Scientific Research Applications
3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing inhibitors of cyclin-dependent kinases (CDKs), which are targets for cancer treatment.
Material Science: Utilized in the development of fluorescent materials due to its photophysical properties.
Biological Studies: Investigated for its potential as an antitumor agent and its ability to inhibit specific enzymes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. It inhibits the activity of these enzymes by binding to their active sites, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows for specific interactions with key amino acids in the enzyme’s active site, enhancing its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK inhibitor with a different substitution pattern.
Uniqueness
3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one is unique due to its specific substitution pattern, which enhances its biological activity and allows for versatile modifications. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and development .
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
3-bromo-5-ethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H8BrN3O/c1-2-5-3-7(13)12-8(11-5)6(9)4-10-12/h3-4,10H,2H2,1H3 |
InChI Key |
XPIFDDBDZZVGEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N2C(=N1)C(=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-4-(3-methylbutyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13083349.png)
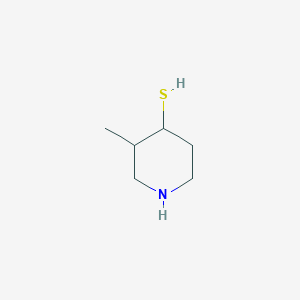
![2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B13083353.png)
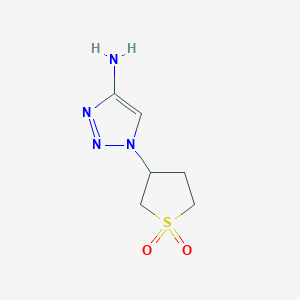
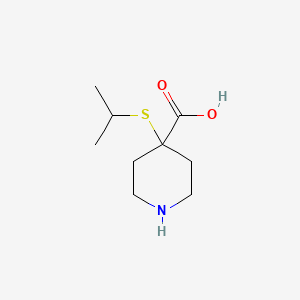
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13083364.png)

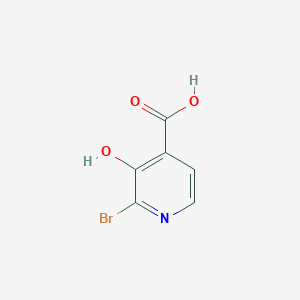
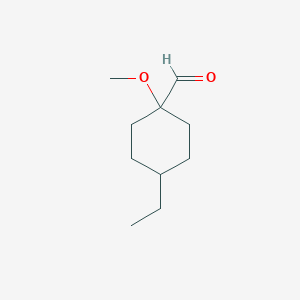
![Methyl 2-methyl-4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13083400.png)
